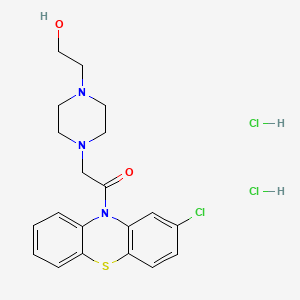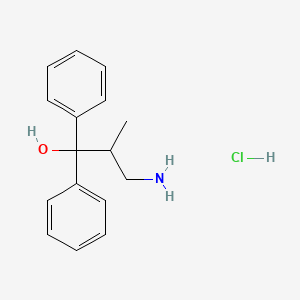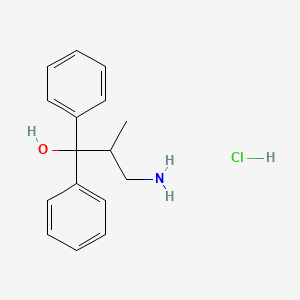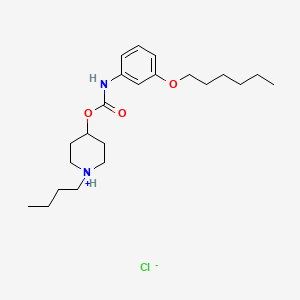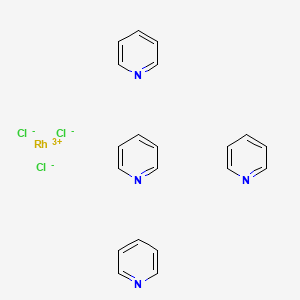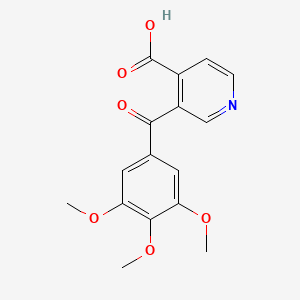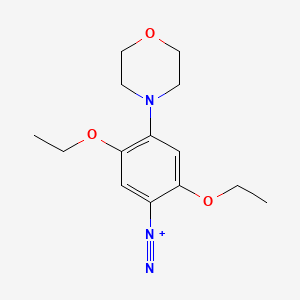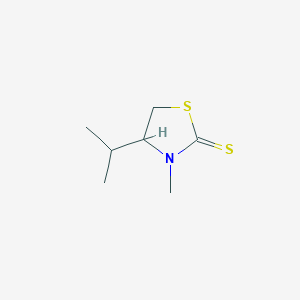![molecular formula C11H17O3PS2 B13738722 o-Ethyl o-methyl o-[3-methyl-4-(methylsulfanyl)phenyl] phosphorothioate CAS No. 42879-57-2](/img/structure/B13738722.png)
o-Ethyl o-methyl o-[3-methyl-4-(methylsulfanyl)phenyl] phosphorothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-Ethyl o-methyl o-[3-methyl-4-(methylsulfanyl)phenyl] phosphorothioate is a chemical compound known for its unique structure and properties It is a phosphorothioate ester, which means it contains a phosphorus atom bonded to sulfur and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of o-Ethyl o-methyl o-[3-methyl-4-(methylsulfanyl)phenyl] phosphorothioate typically involves the reaction of o-ethyl o-methyl phosphorochloridothioate with 3-methyl-4-(methylsulfanyl)phenol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the reaction proceeds smoothly.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help maintain precise control over reaction conditions, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
o-Ethyl o-methyl o-[3-methyl-4-(methylsulfanyl)phenyl] phosphorothioate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form phosphines or thiols.
Substitution: The ester groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phosphines or thiols.
Substitution: Various phosphorothioate derivatives depending on the nucleophile used.
Scientific Research Applications
o-Ethyl o-methyl o-[3-methyl-4-(methylsulfanyl)phenyl] phosphorothioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorothioate linkages.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of neurological disorders.
Industry: It is used in the development of pesticides and herbicides due to its ability to inhibit specific enzymes in pests.
Mechanism of Action
The mechanism of action of o-Ethyl o-methyl o-[3-methyl-4-(methylsulfanyl)phenyl] phosphorothioate involves the inhibition of enzymes by forming covalent bonds with the active site. The phosphorus atom in the compound interacts with nucleophilic residues in the enzyme, leading to the formation of a stable phosphorothioate-enzyme complex. This interaction disrupts the normal function of the enzyme, resulting in its inhibition.
Comparison with Similar Compounds
Similar Compounds
- o-Ethyl o-methyl o-[4-methyl-3-(methylsulfanyl)phenyl] phosphorothioate
- o-Ethyl o-methyl o-[3-methyl-4-(ethylsulfanyl)phenyl] phosphorothioate
- o-Ethyl o-methyl o-[3-methyl-4-(methylsulfinyl)phenyl] phosphorothioate
Uniqueness
o-Ethyl o-methyl o-[3-methyl-4-(methylsulfanyl)phenyl] phosphorothioate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of the methylsulfanyl group enhances its ability to interact with enzymes, making it a potent inhibitor. Additionally, the combination of ethyl and methyl groups on the phosphorus atom provides a balance of hydrophobic and hydrophilic properties, contributing to its versatility in various applications.
Properties
CAS No. |
42879-57-2 |
|---|---|
Molecular Formula |
C11H17O3PS2 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
ethoxy-methoxy-(3-methyl-4-methylsulfanylphenoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H17O3PS2/c1-5-13-15(16,12-3)14-10-6-7-11(17-4)9(2)8-10/h6-8H,5H2,1-4H3 |
InChI Key |
LBSJDKVSJIOISM-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(OC)OC1=CC(=C(C=C1)SC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


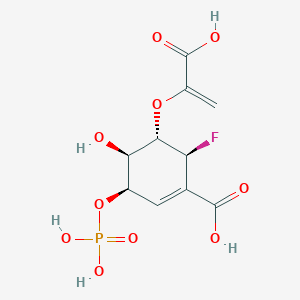
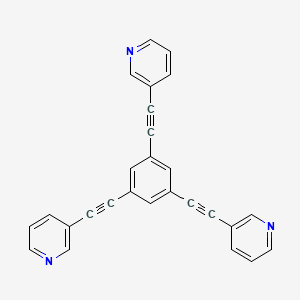
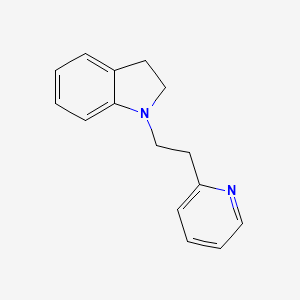
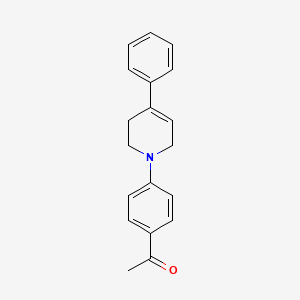
![aziridin-1-yl-[3,5-bis(aziridine-1-carbonyl)phenyl]methanone](/img/structure/B13738672.png)
